REACTION_CXSMILES
|
[C:1]([N:4]1[CH:8](Cl)[CH:7](Cl)[N:6]([C:11](=[O:13])[CH3:12])[C:5]1=[O:14])(=[O:3])[CH3:2].CN(C)C=O.O>C(OCC)C.[Zn]>[C:11]([N:6]1[CH:7]=[CH:8][N:4]([C:1](=[O:3])[CH3:2])[C:5]1=[O:14])(=[O:13])[CH3:12]
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Name
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1,3-diacetyl-4,5-dichloro-imidazolidin-2-one
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Quantity
|
119.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(N(C(C1Cl)Cl)C(C)=O)=O
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
the mixture is heated
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Type
|
TEMPERATURE
|
Details
|
under reflux until conversion
|
Type
|
CUSTOM
|
Details
|
(16 hours)
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution has cooled
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with 3×100 ml of benzene
|
Type
|
WASH
|
Details
|
washed until they
|
Type
|
CUSTOM
|
Details
|
give
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulphate and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(N(C=C1)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |